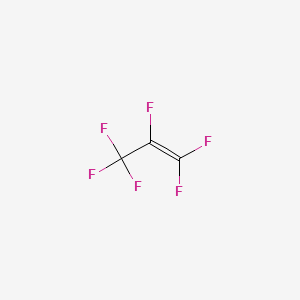

Hexafluoropropene

Cat. No. B6593677

Key on ui cas rn:

69991-67-9

M. Wt: 150.02 g/mol

InChI Key: HCDGVLDPFQMKDK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05723630

Procedure details

A 100 mL Parr™ reactor was charged with 63.8 g of 65% oleum (0.52 mole SO3), cooled to -45° C., evacuated, and then charged with 62 grams (0.44 mole) liquid hexafluoropropene from a cold trap (-78° C.). The reaction mixture was allowed to warm to room temperature. At 20° C. a slight exotherm was observed which increased to a maximum temperature of 56° C. and a pressure of 965 kPa over a 9 minute period. Following the exotherm the reactor was held at 42° C. for 6 hours while the mixture was agitated. The reactor was then vented of excess HFP (with the recovery of 0.7 g HFP) and the contents of the reactor were decanted to yield 103.8 grams (g) of a two phase reaction product. The upper layer (90.6 g) was separated from the lower layer, washed with concentrated sulfuric acid to remove residual SO3 and then distilled to give 63.3 grams of HFP suitone (66% yield with respect to the consumed olefln) with boiling point (b.p.) 45°-50° C. NMR analysis of a higher boiling fraction (b.p. 50°-167° C., yield 25 g) revealed a mixture oftetrafluoropropionic acid derivatives and fluorosulfonic acid. A small portion of this fraction was refluxed in methanol for one hour to give tetrafluoropropionic acid methyl ester (yield 12% based on hexafluoropropene consumed). HFP sultone, after heating with concentrated sulfuric acid for 17 hours at 40° C., was recovered by distillation with 95% yield.

[Compound]

Name

liquid

Quantity

62 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[OH:1][S:2]([OH:5])(=O)=[O:3].O=S(=O)=O.[F:10][C:11]([F:18])([F:17])[C:12]([F:16])=[C:13]([F:15])[F:14]>>[C:12]1([F:16])([C:11]([F:18])([F:17])[F:10])[S:2](=[O:5])(=[O:3])[O:1][C:13]1([F:15])[F:14] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

63.8 g

|

|

Type

|

reactant

|

|

Smiles

|

OS(=O)(=O)O.O=S(=O)=O

|

Step Two

[Compound]

|

Name

|

liquid

|

|

Quantity

|

62 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=C(F)F)F)(F)F

|

Step Three

[Compound]

|

Name

|

( g )

|

|

Quantity

|

103.8 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-45 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was agitated

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evacuated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At 20° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

increased to a maximum temperature of 56° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was held at 42° C. for 6 hours while the mixture

|

|

Duration

|

6 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were decanted

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The upper layer (90.6 g) was separated from the lower layer

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with concentrated sulfuric acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove residual SO3

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

Outcomes

Product

Details

Reaction Time |

9 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(C(OS1(=O)=O)(F)F)(C(F)(F)F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 63.3 g | |

| YIELD: PERCENTYIELD | 66% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |